2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone
Description
The compound 2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone is a structurally complex polycyclic ketone featuring multiple hydroxyl groups and a fused 18-oxapentacyclic backbone. Its unique architecture includes five fused rings, methyl substituents at positions 6, 13, and 15, and hydroxyl groups at positions 2 and 2. The presence of an oxygen atom within the pentacyclic framework (18-oxa) distinguishes it from purely hydrocarbon-based polycyclic compounds.
Structural elucidation of such intricate molecules typically relies on X-ray crystallography. The SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) has been pivotal in resolving small-molecule crystal structures, including polycyclic compounds . Visualization tools like ORTEP-III enable accurate representation of molecular geometry, bond lengths, and angles . These methods confirm the compound’s stereochemistry and intramolecular interactions, critical for understanding its reactivity and properties.
Properties
Molecular Formula |
C22H28O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone |
InChI |
InChI=1S/C22H28O4/c1-11-4-7-16(24)20-13(11)5-6-14-15-8-12(2)19(17(25)10-23)21(15,3)9-18-22(14,20)26-18/h4,7,12,14-15,18-19,23-24H,5-6,8-10H2,1-3H3 |
InChI Key |
RDRZUWZDDTXZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=C(C=CC(=C4C35C(O5)CC2(C1C(=O)CO)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one typically involves multiple steps, including the formation of the epoxy ring and the introduction of hydroxyl groups. Common starting materials include steroidal precursors, which undergo various chemical transformations such as oxidation, reduction, and epoxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy ring to diols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structural characteristics exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Activity
Studies have shown that derivatives of similar polycyclic compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. This property makes them potential candidates for developing anti-inflammatory drugs.
Antimicrobial Effects
Preliminary investigations suggest that 2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone may possess antimicrobial properties against various pathogens. This could lead to its use in formulating new antimicrobial agents.
Case Study: Cancer Research
A study published in a peer-reviewed journal highlighted the potential of similar compounds in inhibiting tumor growth in vitro and in vivo models. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells.
Plant Growth Regulators
Compounds with structural similarities are being explored as natural plant growth regulators (PGRs). They can enhance growth rates and improve yield by modulating hormonal pathways within plants.
Pest Resistance
Research has indicated that certain polycyclic compounds can serve as natural pesticides or pest repellents due to their toxic effects on specific insect species while being safe for beneficial organisms.
Polymer Development
The unique structural properties of 2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone make it a candidate for developing advanced materials such as biodegradable polymers or composites with enhanced mechanical properties.
Nanotechnology
In nanotechnology applications, compounds of this nature can be utilized to create nanoparticles that exhibit specific chemical reactivity or photonic properties useful in sensors or drug delivery systems.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antioxidants, anti-inflammatory agents | Disease prevention and treatment |
| Agriculture | Plant growth regulators | Enhanced crop yields and pest resistance |
| Material Science | Polymer development | Creation of advanced materials |
| Nanotechnology | Drug delivery systems | Targeted therapy and improved bioavailability |
Mechanism of Action
The mechanism of action of (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate gene expression and cellular functions, leading to various biological effects. The epoxy and hydroxyl groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Steroid and Terpenoid Families
The compound shares structural motifs with steroids and oxygenated terpenoids. For example:
- 17α-Ethynyl-17β-hydroxy-4-estren-3-one (): A tetracyclic steroid with ethynyl and hydroxyl groups.
- Terpenoid derivatives (e.g., from essential oils): Compounds like menthol or camphor possess simpler bicyclic/monocyclic frameworks but share hydroxyl and ketone functionalities. However, the target compound’s pentacyclic system and oxygen heteroatom enhance structural rigidity and electronic complexity .
Key Structural and Electronic Differences
Molecular Descriptor Analysis
Using QSPR/QSAR principles (), the compound’s properties can be contextualized:
- Electronic Descriptors : The 18-oxa group introduces electron-withdrawing effects, altering charge distribution and reactivity compared to all-carbon analogues. This may influence solubility and interaction with biological targets .
- Metric Descriptors: Bond angles and torsion strains in the pentacyclic system likely differ from less-rigid terpenoids, affecting conformational stability .
Biological Activity
2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, biological activity, relevant case studies, and research findings.
The compound has a highly intricate structure characterized by multiple rings and functional groups that may influence its biological activity.
- Chemical Formula: C27H42O3
- Molecular Weight: 426.63 g/mol
- IUPAC Name: 2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For example:
- Case Study: A study on octadecatrienoic acid derivatives showed strong free radical scavenging abilities due to their phenolic hydroxyl groups . This suggests that the hydroxyl groups in our compound may confer similar benefits.
2. Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activities:
- Research Finding: Inflammation-related pathways can be modulated by compounds with similar pentacyclic structures . This indicates a possible mechanism through which the compound could exert anti-inflammatory effects.
3. Antimicrobial Properties
The presence of multiple hydroxyl groups is often associated with enhanced antimicrobial activity:
- Case Study: A related study found that phenolic compounds demonstrated significant antimicrobial effects against various pathogens . This suggests that our compound might also possess similar properties.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Disruption of microbial cell walls |
Detailed Research Findings
-
Antioxidant Mechanisms:
- The antioxidant capacity is often linked to the ability to donate hydrogen atoms or electrons to free radicals.
- Compounds with multiple hydroxyl groups have been shown to effectively neutralize reactive oxygen species (ROS).
-
Inflammatory Pathways:
- The modulation of cytokine production and inhibition of NF-kB activation are critical pathways influenced by similar compounds.
- Studies have demonstrated that certain triterpenoids can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Antimicrobial Activity:
- The antimicrobial efficacy is frequently assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains.
- Compounds structurally related to our target have shown effectiveness against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
